molecular formula C19H19NO3 B14573800 N-([1,1'-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-73-0

N-([1,1'-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14573800
CAS No.: 61643-73-0
M. Wt: 309.4 g/mol
InChI Key: FCBWCIMMEBIVSH-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a biphenyl group, an ethoxymethylidene moiety, and a 3-oxobutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of biphenyl derivatives with ethoxymethylidene and 3-oxobutanamide precursors. One common method involves the use of electrosynthesis, which is a greener route for the preparation of amides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The biphenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced amide forms.

Scientific Research Applications

N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, initiating a series of molecular interactions that lead to its observed effects. These interactions can alter cellular processes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide include other biphenyl derivatives and amides such as:

Uniqueness

What sets N-([1,1’-Biphenyl]-2-yl)-2-(ethoxymethylidene)-3-oxobutanamide apart is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61643-73-0

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(ethoxymethylidene)-3-oxo-N-(2-phenylphenyl)butanamide

InChI

InChI=1S/C19H19NO3/c1-3-23-13-17(14(2)21)19(22)20-18-12-8-7-11-16(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,20,22)

InChI Key

FCBWCIMMEBIVSH-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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